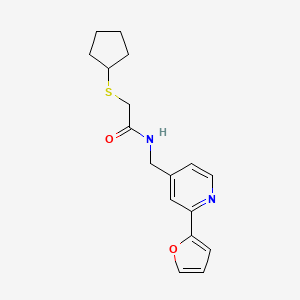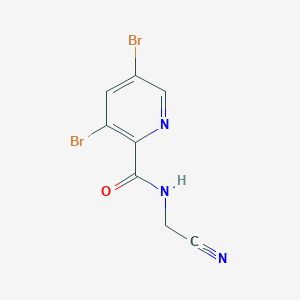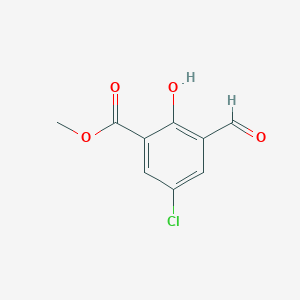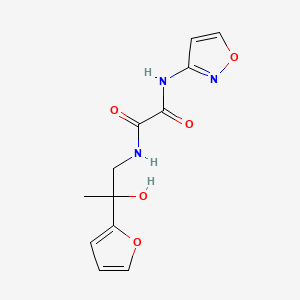![molecular formula C31H33N5O5S2 B3016670 ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 393804-82-5](/img/structure/B3016670.png)
ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is a complex molecule that appears to be a derivative of benzothiophene with various substituents that include a triazole ring, an amide linkage, and a phenoxyacetyl group. This compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, which can provide insights into the possible synthetic routes and chemical behavior of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions and the use of nucleophiles to introduce various substituents. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate . Similarly, the synthesis of ethyl 4-amino-2,3-dihydrothieno-[2,3-b]pyridine-5-carboxylates from 2-amino-4,5-dihydro-3-thiophenecarbonitriles involves the use of titanium(IV) chloride . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques would likely be used to analyze the molecular structure of the compound , ensuring that the desired product has been synthesized and to determine the position and nature of the substituents on the benzothiophene core.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that the compound might undergo. For example, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to yield different products depending on the reactants used . This suggests that the compound may also react with amines, potentially leading to the formation of new amide bonds or other types of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the ethyl ester group suggests that it would have certain solubility characteristics in organic solvents, while the presence of the amide linkage could affect its boiling point and melting point. The benzothiophene core could contribute to the compound's stability and reactivity. The specific properties would need to be determined experimentally through methods such as melting point determination, solubility testing, and chromatography .
科学的研究の応用
Synthesis Approaches
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a key building block, has been utilized in various synthetic pathways to produce compounds with potential antimicrobial and anti-inflammatory activities. Through acetylation and propionylation, followed by treatment with hydrazine hydrate, derivatives such as 3-amino-2-methyl and 3-amino-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-ones were obtained. These compounds, upon further reaction with aromatic aldehydes, yielded Schiff bases with notable biological activities (Narayana, Ashalatha, Raj, & Kumari, 2006).
Antimicrobial and Anti-inflammatory Properties
The synthesized compounds exhibited promising antibacterial and antifungal activities, alongside significant anti-inflammatory properties. This indicates the potential therapeutic applications of these derivatives in treating conditions associated with microbial infections and inflammation (Narayana, Ashalatha, Raj, & Kumari, 2006).
Chemical Transformations and Derivatives
Iminophosphorane Formation
Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, derived from a Gewald reaction, was transformed into iminophosphorane, which upon further reaction with aromatic isocyanates and secondary amines, led to the production of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones. This pathway underscores the chemical versatility and potential for generating diverse biologically active compounds from the base structure (Sun, Huang, & Ding, 2010).
Benzothiazolo-pyridine Carboxylates
Another approach involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These derivatives were further reacted with electrophilic reagents to obtain triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, indicating a wide range of potential chemical modifications and biological activities (Mohamed, 2021).
作用機序
While the specific mechanism of action for this compound is not available, 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . They are often designed based on the chemical structures of known drugs which act as aromatase inhibitors .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O5S2/c1-2-40-30(39)28-23-15-9-10-16-24(23)43-29(28)33-27(38)20-42-31-35-34-25(36(31)18-21-11-5-3-6-12-21)17-32-26(37)19-41-22-13-7-4-8-14-22/h3-8,11-14H,2,9-10,15-20H2,1H3,(H,32,37)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYCLVMJEPXSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B3016587.png)
![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/no-structure.png)
![(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016594.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)
![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)



![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)
